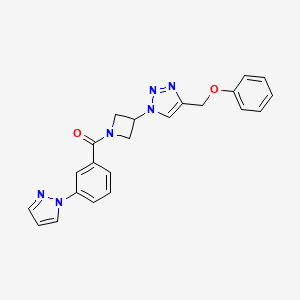

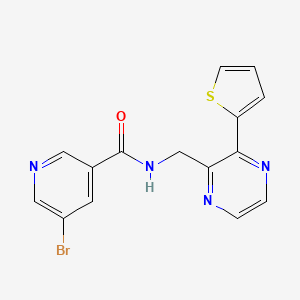

![molecular formula C8H13Br B2812154 7-Bromospiro[3.4]octane CAS No. 2416228-81-2](/img/structure/B2812154.png)

7-Bromospiro[3.4]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

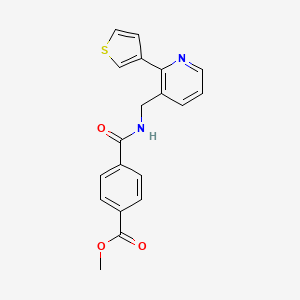

Spiro[3.4]octane is a type of spirocyclic compound . Spirocyclic structures have seen a dramatic increase in attention in recent years due to their applications in drug discovery . They are inherently highly 3-dimensional structures .

Synthesis Analysis

While specific synthesis methods for “7-Bromospiro[3.4]octane” are not available, there are studies on the synthesis of related spirocyclic compounds . For example, stereoselective synthesis approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings have been developed .Molecular Structure Analysis

The molecular structure of spiro[3.4]octane consists of a single fully-substituted carbon atom connecting two cyclic structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Electrophilic and Free Radical Additions : Research on dispiro[2.0.2.2]oct-7-ene, a compound related to 7-Bromospiro[3.4]octane, demonstrates its synthesis via debromination and dechlorination processes. Electrophilic additions of halogens and hydroboration-oxidation reactions highlight the compound's utility in synthesizing various halogenated and hydroxylated derivatives, showing potential applications in creating building blocks for further chemical synthesis (Bottini & Cabral, 1978).

Material Science Applications

- Inhibition Performances for Mild Steel Protection : The study of spirocyclopropane derivatives, which share structural motifs with this compound, reveals their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This suggests potential applications of this compound derivatives in corrosion protection, which could be beneficial for materials science and engineering (Chafiq et al., 2020).

Polymer Science

- Efficient Gas Phase Polymer Deposition : A study on the laser-induced thermolysis of 4-silaspiro[3.4]octane for organosilicon polymer deposition suggests that similar processes could be developed for this compound derivatives. This method indicates a pathway for depositing thin polymer films, potentially useful in electronics and protective coatings (Sedláčková et al., 1989).

Drug Discovery

- Building Blocks for Polyketides : The transformation of related spirocyclic compounds into building blocks for the synthesis of natural compounds with antitumor activity suggests that this compound could serve as a precursor in the synthesis of bioactive molecules. This application is crucial for the development of new therapeutic agents (Shklyaruck, 2015).

Propriétés

IUPAC Name |

7-bromospiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-7-2-5-8(6-7)3-1-4-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFSAWNUPXPNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

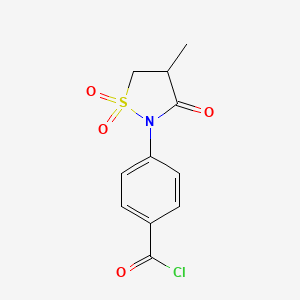

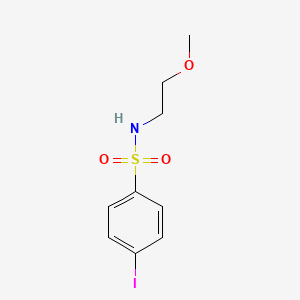

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride](/img/structure/B2812075.png)

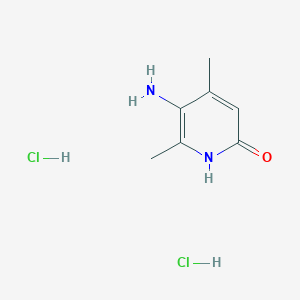

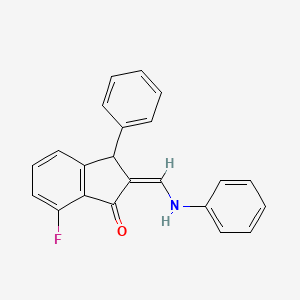

![2-{Methyl[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2812078.png)

![2-Chloro-N-[[3-[methyl(methylsulfonyl)amino]phenyl]methyl]acetamide](/img/structure/B2812083.png)

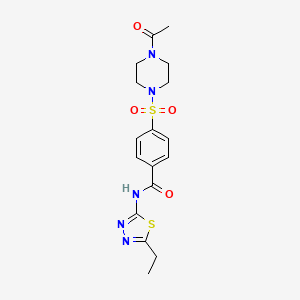

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2812084.png)

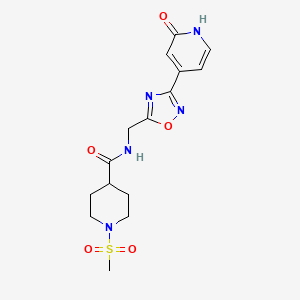

![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2812088.png)